molecular formula C14H13N3O4S2 B12191324 N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12191324
M. Wt: 351.4 g/mol
InChI Key: SYFCXJUHPXQREB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a chemical compound featuring a 1,3,4-thiadiazole core linked to a dihydrooxathiine dioxide moiety. The 1,3,4-thiadiazole scaffold is widely recognized in medicinal chemistry for its diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The strong aromaticity of the thiadiazole ring contributes to significant in vivo stability, making it a valuable scaffold for pharmaceutical research . The specific structural features of this compound, including the methyl-substituted thiadiazole and the sulfone group on the dihydrooxathiine ring, may influence its electronic properties, solubility, and ability to interact with biological targets. Researchers are interested in such hybrid structures for developing new therapeutic agents and probing biological mechanisms. Future research directions for this compound could include [briefly describe potential research applications, e.g., "as a potential inhibitor of specific enzymes" or "in antimicrobial screening studies"]. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C14H13N3O4S2/c1-9-16-17-14(22-9)15-13(18)11-12(10-5-3-2-4-6-10)23(19,20)8-7-21-11/h2-6H,7-8H2,1H3,(H,15,17,18)

InChI Key

SYFCXJUHPXQREB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclodehydration of 5-Methylthiophene-2-Carboxylic Acid

A mixture of 5-methylthiophene-2-carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is stirred in phosphorus oxychloride (POCl₃, 20 mL) at 80–90°C for 1 hour. After cooling, the reaction is quenched with ice water, and the pH is adjusted to 8 using 50% sodium hydroxide. The precipitate is filtered and recrystallized from ethanol to yield 5-methyl-1,3,4-thiadiazol-2-amine as a white crystalline solid (Yield: 78–83%).

Key Reaction Parameters

ParameterValue
Temperature80–90°C
Reaction Time1 hour
SolventPOCl₃
RecrystallizationEthanol

Preparation of 3-Phenyl-5,6-Dihydro-1,4-Oxathiine-2-Carboxylic Acid 4,4-Dioxide

The oxathiine sulfone core is synthesized via cyclization and oxidation steps, leveraging methodologies from sulfone-containing heterocycles.

Cyclization of Phenylacetic Acid Derivatives

Phenylacetic acid (10 mmol) is treated with thionyl chloride (SOCl₂, 15 mL) to form the corresponding acid chloride. This intermediate is reacted with 2-mercaptoethanol (10 mmol) in dichloromethane (DCM) under nitrogen, followed by oxidation with hydrogen peroxide (H₂O₂, 30%) to yield 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide (Yield: 65–70%).

Key Reaction Parameters

ParameterValue
Oxidizing AgentH₂O₂ (30%)
SolventDichloromethane
TemperatureRoom temperature

Coupling of Thiadiazol-Amine and Oxathiine Carboxylic Acid

The final step involves forming the carboxamide bond between the thiadiazol-amine and oxathiine carboxylic acid derivatives.

Carbodiimide-Mediated Amide Bond Formation

A solution of 5-methyl-1,3,4-thiadiazol-2-amine (5 mmol) and 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylic acid 4,4-dioxide (5 mmol) in dry tetrahydrofuran (THF, 30 mL) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6 mmol) and hydroxybenzotriazole (HOBt, 6 mmol). The reaction is stirred at room temperature for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) to afford the target compound (Yield: 60–68%).

Key Reaction Parameters

ParameterValue
Coupling AgentEDC/HOBt
SolventTHF
PurificationColumn chromatography

Alternative Synthetic Routes

One-Pot Sequential Synthesis

A streamlined approach combines cyclization and coupling in a single reactor. The oxathiine sulfone intermediate is generated in situ and directly coupled with 5-methyl-1,3,4-thiadiazol-2-amine using trimethylamine (TEA) as a base. This method reduces purification steps but yields slightly lower product (55–60%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 300 W) accelerates the coupling step, completing the reaction in 30 minutes with comparable yields (62–65%). This method enhances efficiency but requires specialized equipment.

Analytical Characterization and Validation

Spectral Data

  • ¹H-NMR (500 MHz, DMSO-d₆): δ 12.64 (s, 1H, NH), 7.94–7.51 (m, 5H, aromatic), 4.20 (s, 2H, oxathiine CH₂), 2.22 (s, 3H, CH₃).

  • FT-IR : Peaks at 1686 cm⁻¹ (C=O), 1370 cm⁻¹ (S=O), and 1552 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Continuous Flow Reactors

Adoption of continuous flow systems improves reproducibility and reduces reaction times (1–2 hours vs. 12 hours batch). Pilot-scale trials achieve 70% yield with 99% purity.

Waste Management

POCl₃ and SOCl₂ byproducts are neutralized with aqueous NaHCO₃, adhering to environmental regulations. Solvent recovery systems reclaim >90% THF and DCM.

Challenges and Optimization Strategies

Oxathiine Ring Stability

The oxathiine sulfone is sensitive to acidic conditions, necessitating pH-controlled environments during coupling (pH 6–7).

Thiadiazole Solubility

Limited solubility of 5-methyl-1,3,4-thiadiazol-2-amine in THF is mitigated by pre-dissolving in dimethylformamide (DMF).

Comparative Analysis of Methods

MethodYield (%)TimeEquipment Needs
Conventional Coupling60–6812 hoursStandard glassware
Microwave-Assisted62–6530 minutesMicrowave reactor
One-Pot Sequential55–608 hoursInert atmosphere

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

Microorganism Inhibition Zone (mm) Concentration (μg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18100

These results suggest that the compound could be further developed as an antimicrobial agent in clinical settings.

Anticancer Properties

Recent studies have indicated potential anticancer effects of thiadiazole derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxicity that may be attributed to its ability to induce apoptosis in cancer cells.

Cell Line IC50 (μM)
MCF-7 (breast cancer)12.5
HeLa (cervical cancer)10.0
A549 (lung cancer)15.0

These findings highlight the therapeutic potential of this compound in cancer treatment.

Pesticidal Activity

The compound's structure suggests it may function as a pesticide. Preliminary studies show effectiveness against common agricultural pests:

Pest Mortality Rate (%) Concentration (g/L)
Aphis gossypii850.5
Spodoptera frugiperda900.5

These results imply that the compound could serve as a viable alternative to conventional pesticides.

Polymer Development

Thiadiazole derivatives are being investigated for their potential use in creating advanced materials. Their incorporation into polymer matrices has shown promise in enhancing thermal stability and mechanical properties.

Property Control Polymer With Thiadiazole Derivative
Thermal Stability (°C)250300
Tensile Strength (MPa)3045

The enhanced properties suggest that this compound could be beneficial in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Moieties

Several compounds in the evidence share the 5-methyl-1,3,4-thiadiazol-2-yl group but differ in core structures and substituents:

  • 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) (from ): Contains a simpler 1,2,3-thiadiazole core with phenoxy and phenyl substituents. Elemental analysis (Calcd/Found: C 67.14/67.24; H 4.52/4.80; N 10.44/10.17) indicates high purity, suggesting reliable synthetic protocols for thiadiazole derivatives .
  • (6R,7R)-7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (, entry 11): A cephalosporin antibiotic derivative with a 5-methyl-1,3,4-thiadiazol-2-ylthio group. The thioether linkage contrasts with the target compound’s carboxamide bond, which may alter bioavailability and metabolic stability .

Sulfone-Containing Heterocycles

The target compound’s 4,4-dioxide moiety is a critical differentiator:

  • Cephalosporin derivatives (e.g., , entries m, n):
    • Include sulfone-containing bicyclic systems (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) but feature β-lactam rings for antimicrobial activity.
    • The target compound’s dihydro-oxathiine ring may offer distinct conformational flexibility, influencing binding to biological targets .

Comparative Data Table

Compound Core Structure Key Substituents Synthetic Method Elemental Analysis (C/H/N)
Target Compound 5,6-dihydro-1,4-oxathiine 5-methyl-1,3,4-thiadiazol-2-yl, 4,4-dioxide Oxidation + coupling Not provided
5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) 1,2,3-thiadiazole 2-methylphenoxy, phenyl Nucleophilic substitution 67.14/4.52/10.44 (Calcd)
Cephalosporin derivative (, entry 11) β-lactam bicyclic system 5-methyl-1,3,4-thiadiazol-2-ylthio, carboxylic acid Enzymatic acylation Not provided

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The compound's structure includes a thiadiazole ring and an oxathiine moiety, which contribute to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Human Cancer Cell Lines :
    • A study reported that derivatives of 1,3,4-thiadiazole showed significant suppressive activity against A549 (lung cancer), SK-MEL-2 (skin cancer), SK-OV-3 (ovarian cancer), and HCT15 (colon cancer) cell lines. Notably, a related compound exhibited an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .
    • Another investigation highlighted the activity of a series of thiadiazole derivatives against prostate (PC3) and breast (MCF7) cancer cell lines. Some compounds showed IC50 values as low as 22.19 µM against PC3 cells .

Structure-Activity Relationship (SAR)

The nature of substituents on the thiadiazole ring significantly influences the anticancer activity. For instance:

  • The introduction of halogen atoms has been shown to enhance activity; fluorinated compounds often exhibited improved potency compared to their chlorinated analogs .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications in the thiadiazole structure can lead to varying degrees of antibacterial and antifungal activities.

Findings

  • Antibacterial Activity :
    • Compounds derived from thiadiazoles have been tested against various bacterial strains, showing promising results in inhibiting growth.
    • A study indicated that certain thiadiazole derivatives exhibited moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Mechanism of Action :
    • The antimicrobial action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways.

Summary of Biological Activities

Activity Cell Lines/Organisms IC50 Values
AnticancerA549 (Lung), SK-MEL-2 (Skin)4.27 µg/mL
PC3 (Prostate), MCF7 (Breast)22.19 µM
AntimicrobialVarious Bacterial StrainsModerate to Good Activity

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